But-2-ene-1,4-diyl diacetate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diacetate derivatives, including "But-2-ene-1,4-diyl diacetate," involves versatile procedures that are crucial for preparing precursors to various synthons in organic chemistry. For instance, the synthesis of the diacetate of 4-chloro-2-hydroxymethyl-2-buten-1-ol, which is a precursor to dihydroxyprenyl synthons, highlights the importance of such compounds in the synthesis of prenyl-containing drug metabolites (Cereda, Bellora, & Donetti, 1980).

Molecular Structure Analysis

The molecular structure of "But-2-ene-1,4-diyl diacetate" and related compounds exhibits conformational rigidity, which is a powerful synthetic tool in organic chemistry. This rigidity leads to excellent diastereoselectivity control, making these compounds valuable in the synthesis of biologically interesting molecules (Lence, Castedo, & González‐Bello, 2008).

Chemical Reactions and Properties

The chemical reactions involving "But-2-ene-1,4-diyl diacetate" and its derivatives are highly diastereoselective, as demonstrated by lithium enolate aldol reactions of butane-2,3-diacetal desymmetrized glycolic acid. These reactions afford enantiopure anti-2,3-dihydroxy esters in good yield, showcasing the compound's utility in synthesizing enantiomerically pure substances (Dixon, Ley, Polara, & Sheppard, 2001).

Physical Properties Analysis

The physical properties of "But-2-ene-1,4-diyl diacetate" derivatives, such as solubility and crystallinity, are influenced by their structural rigidity. This rigidity enhances the crystallinity of the products derived from 1,2-diacetals, making them suitable for applications requiring high purity and specific physical characteristics (Ley & Polara, 2007).

Chemical Properties Analysis

The chemical properties of "But-2-ene-1,4-diyl diacetate" are characterized by its reactivity towards various nucleophiles and electrophiles. This reactivity is exemplified by the PPh3-catalyzed annulation of 2-(acetoxymethyl)buta-2,3-dienoates with bisnucleophiles, providing a synthetic method for producing cyclopentene and tetrahydropyridazine derivatives. The acetate group plays a crucial role in forming a 1,4-biselectrophilic intermediate, highlighting the compound's versatility as a building block in organic synthesis (Zhang, Yang, & Tong, 2010).

Wissenschaftliche Forschungsanwendungen

Protective Groups in Organic Synthesis

But-2-ene-1,4-diyl diacetate and its related diacetals are commonly employed as protective groups in organic synthesis, particularly for trans-diequatorial-1,2-diols. This application is especially prevalent in carbohydrate chemistry, where the protection of diols as diacetals induces significant conformational rigidity. This rigidity is crucial for achieving excellent diastereoselectivity control in the synthesis of chiral compounds. The chiral information stored in the diacetal backbone has been exploited in synthesizing important building blocks, including glycerate, glycolate, and tartrate diacetal derivatives. The synthetic power of conformational rigidity and the chirality stored in the diacetal backbone is illustrated with recent examples in the synthesis of natural products or biologically interesting compounds (E. Lence, L. Castedo, & C. González‐Bello, 2008).

Versatile Synthetic Intermediates

The structure of 1,2-diacetals, including but-2-ene-1,4-diyl diacetate derivatives, offers a wide array of applications in natural product assembly. Their utility ranges from selective 1,2-diol or alpha-hydroxy acid protection to enantiotopic recognition, desymmetrization methods, and chiral memory applications. Additionally, they are pivotal in reactivity control in oligosaccharide synthesis and serve as templating components, chiral auxiliaries, and building blocks. Compared to their five-ring acetonide counterparts, 1,2-diacetals often provide more stable and crystalline products, facilitating structural assignment during asymmetric synthesis processes (S. Ley & A. Polara, 2007).

Catalysis and Asymmetric Synthesis

But-2-ene-1,4-diyl diacetate derivatives have been utilized in catalysis and asymmetric synthesis, demonstrating their versatility in organic chemistry. One notable application is in the Rhodium-catalyzed double [2 + 2 + 2] cycloaddition, leading to the efficient synthesis of tropos biaryl diphosphine, NU-BIPHEP. This methodology significantly streamlines existing procedures for producing highly efficient catalysts for carbonyl-ene and Diels-Alder reactions. The enantiopure Lewis acid platinum complexes of these diphosphines are highly efficient catalysts, showcasing the utility of but-2-ene-1,4-diyl diacetate derivatives in facilitating asymmetric reductions of ketones with excellent enantioselectivity (S. Doherty et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

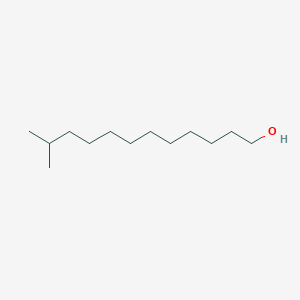

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-2-ene-1,4-diyl diacetate | |

CAS RN |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.